molecular formula C19H13Cl2FN2O B11308787 2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Katalognummer: B11308787
Molekulargewicht: 375.2 g/mol
InChI-Schlüssel: NICPXASUGAQAFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluorobenzyl, and pyridinyl groups

Vorbereitungsmethoden

The synthesis of 2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluorobenzyl groups, and finally the pyridinyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context. Further research is needed to fully elucidate the detailed mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

    2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-3-yl)benzamide: This compound has a similar structure but with the pyridinyl group in a different position.

    2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-4-yl)benzamide: This compound also has a similar structure but with the pyridinyl group in yet another position

Eigenschaften

Molekularformel

C19H13Cl2FN2O

Molekulargewicht

375.2 g/mol

IUPAC-Name

2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H13Cl2FN2O/c20-16-6-2-1-5-15(16)19(25)24(18-7-3-4-10-23-18)12-13-8-9-14(22)11-17(13)21/h1-11H,12H2

InChI-Schlüssel

NICPXASUGAQAFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.